molecular formula C12H13N3O B2598342 (5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol CAS No. 1549545-05-2

(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol

Cat. No. B2598342
CAS RN: 1549545-05-2
M. Wt: 215.256
InChI Key: VGRKANPJHISMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol” is a chemical compound with the CAS Number: 1549545-05-2 . It has a molecular weight of 215.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol” is 1S/C12H13N3O/c16-8-11-13-14-12(9-6-7-9)15(11)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes “(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol” a potential candidate for the development of new antibacterial agents.

Antimicrobial Activity

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . The rational design and development of novel antimicrobial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Anticancer Agents

Some 1,2,4-triazole derivatives have shown potent cytotoxic activities against certain cancer cell lines . Therefore, “(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol” could potentially be used in the development of new anticancer drugs.

Enzyme Inhibitors

1,2,4-triazole derivatives have been found to exhibit inhibitory activity against various enzymes . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antiviral Agents

1,2,4-triazole derivatives have also been studied for their antiviral properties . This suggests that “(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol” could potentially be used in the development of new antiviral drugs.

Antitubercular Agents

1,2,4-triazole derivatives have shown potential as antitubercular agents . This suggests that “(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol” could be a candidate for the development of new antitubercular drugs.

Safety and Hazards

The safety information for “(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-8-11-13-14-12(9-6-7-9)15(11)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRKANPJHISMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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